6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
6-(Pyrimidin-2-yl)-6-azaspiro[34]octane-8-carboxylic acid is a heterocyclic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the formation of the spirocyclic structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Spirocyclic oxindoles: Known for their diverse pharmacological properties, these compounds also feature a spirocyclic core.
Uniqueness
6-(Pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid stands out due to its specific combination of a pyrimidine ring and a spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-pyrimidin-2-yl-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-10(17)9-7-15(8-12(9)3-1-4-12)11-13-5-2-6-14-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQPESQPAXLMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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